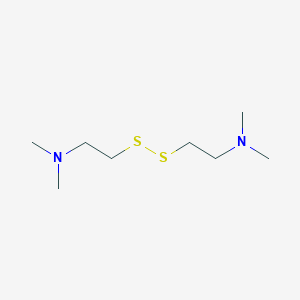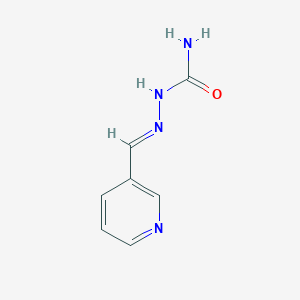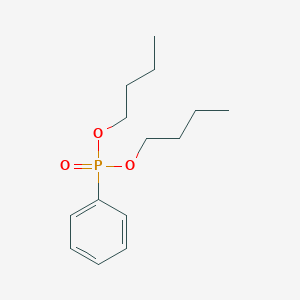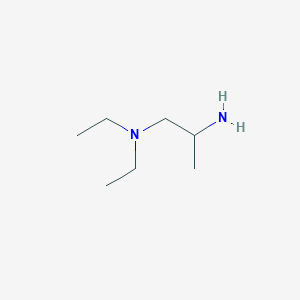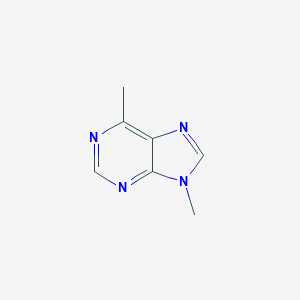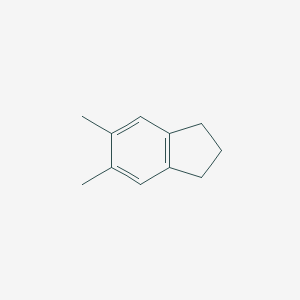
3-Methyl-3-buten-2-ol
Overview
Description
O-Desmethyltramadol: is an opioid analgesic and the main active metabolite of tramadol. It is known for its potent analgesic properties and is used in the treatment of moderate to severe pain. The compound is formed in the liver through the demethylation of tramadol by the enzyme cytochrome P450 2D6 (CYP2D6) . O-Desmethyltramadol has a stronger affinity for the μ-opioid receptor compared to tramadol, making it more effective in pain management .
Mechanism of Action
Target of Action
3-Methyl-3-buten-2-ol, also known as 3-methylbut-3-en-2-ol, is a biogenic volatile organic compound (BVOC) emitted by pine trees . It is an important component of the pheromone of the bark beetle Ips typographus .
Mode of Action
It is known that the compound can undergo reactions such as oxidation and pyrolysis . In the oxidation process, isoprenol consumption is dominated by a unimolecular reaction to formaldehyde and isobutene .
Biochemical Pathways
It has been suggested that the compound can be involved in the formation of secondary organic aerosols (soa) in the atmosphere . This process involves the uptake of 2-methyl-3-buten-2-ol into aqueous mixed solutions of sulfuric acid and hydrogen peroxide .
Pharmacokinetics
It is known that the compound can undergo pyrolysis and oxidation reactions .
Result of Action
It is known that the compound can undergo reactions to form products such as formaldehyde and isobutene .
Action Environment
This compound is a biogenic volatile organic compound (BVOC) that is emitted in large quantities by pine trees . Its action can be influenced by environmental factors such as temperature and pressure . For example, experiments on the pyrolysis and oxidation of the compound were performed at temperatures ranging from 500 to 1100 K and a pressure of 0.107 MPa .
Biochemical Analysis
Biochemical Properties
3-Methyl-3-buten-2-ol is involved in various biochemical reactions. It is produced industrially as an intermediate to 3-methylbut-2-en-1-ol (prenol) through the reaction of formaldehyde with isobutene . The enzymes, proteins, and other biomolecules it interacts with are not well established yet .
Cellular Effects
It is known that the vacuum ultraviolet (VUV) photochemistry of biogenic volatile organic compounds (BVOCs) like this compound is of great importance for atmospheric chemistry .
Molecular Mechanism
The molecular mechanism of this compound involves a unimolecular reaction to formaldehyde and isobutene . This process is dominated by the direct elimination of CH3, producing a resonance-stabilized radical cation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The reactant and product concentrations were quantified using gas chromatography
Metabolic Pathways
This compound is involved in the mevalonate dependent pathway for the production of dimethylallyl pyrophosphate (DMAPP), an important intermediate in the biosynthesis of terpenes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Desmethyltramadol typically involves the demethylation of tramadol. One common method is the use of potassium hydroxide under phase transfer conditions. The reaction is carried out by treating tramadol with potassium hydroxide in the presence of a phase transfer catalyst, resulting in the removal of the methyl group to form O-Desmethyltramadol .
Industrial Production Methods: Industrial production of O-Desmethyltramadol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: O-Desmethyltramadol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Chemistry: O-Desmethyltramadol is used as a reference standard in analytical chemistry for the quantification of tramadol and its metabolites in biological samples. It is also used in the development of new synthetic routes and analytical methods .
Biology: In biological research, O-Desmethyltramadol is studied for its pharmacokinetics and pharmacodynamics. It is used to understand the metabolism and action of tramadol in the body .
Medicine: O-Desmethyltramadol is primarily used in pain management. Its potent analgesic properties make it a valuable compound in the treatment of chronic pain conditions. It is also studied for its potential use in treating other conditions such as depression and anxiety .
Industry: In the pharmaceutical industry, O-Desmethyltramadol is used in the formulation of pain relief medications. It is also used in the development of new opioid analgesics with improved efficacy and safety profiles .
Comparison with Similar Compounds
Tramadol: The parent compound of O-Desmethyltramadol, with a lower affinity for the μ-opioid receptor.
Codeine: Another opioid analgesic that is metabolized to morphine in the body.
Morphine: A potent opioid analgesic with a high affinity for the μ-opioid receptor.
Oxycodone: An opioid analgesic with similar properties to O-Desmethyltramadol but different metabolic pathways.
Uniqueness: O-Desmethyltramadol is unique due to its high affinity for the μ-opioid receptor and its ability to inhibit the reuptake of norepinephrine and serotonin. This dual mechanism of action makes it effective in treating both pain and depression, setting it apart from other opioid analgesics .
Properties
IUPAC Name |
3-methylbut-3-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-4(2)5(3)6/h5-6H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYLKNVLTAPJAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30871205 | |
| Record name | 3-Methyl-3-buten-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10473-14-0 | |
| Record name | 3-Methyl-3-buten-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10473-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-3-buten-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010473140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-3-buten-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-3-buten-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.864 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYL-3-BUTEN-2-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KG8M3UNR9E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


